Cas no 19728-20-2 (2-2-methyl-5-(propan-2-yl)phenoxyacetic Acid)
2-2-methyl-5-(propan-2-yl)phenoxyacetic Acid Chemical and Physical Properties
Names and Identifiers
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- (5-ISOPROPYL-2-METHYLPHENOXY)ACETIC ACID
- (5-Isopropyl-2-methyl-phenoxy)-acetic acid
- (5-Isopropyl-2-methyl-phenoxy)-essigsaeure
- 2-[(2-methyl-2-propenyl)thio]benzamine
- Benzenamine, 2-[(2-methyl-2-propenyl)thio]-
- carvacrol acetic acid
- carvacrol oxyacetic acid
- Carvacroxyessigsaeure
- Carvacrylaetherglykolsaeure
- CTK1A9285
- Methallyl-2-aminophenylsulfid
- o-(2-methyl-2-propenylthio)aniline
- O-(2-Methyl-5-isopropyl-phenyl)-glykolsaeure
- 2-2-methyl-5-(propan-2-yl)phenoxyacetic Acid
-
- Inchi: 1S/C12H16O3/c1-8(2)10-5-4-9(3)11(6-10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
- InChI Key: OWRFHSFWUCJFQE-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1=C(C)C=CC(=C1)C(C)C
Computed Properties
- Exact Mass: 207.10215
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 49.36
2-2-methyl-5-(propan-2-yl)phenoxyacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M867213-50mg |
2-[2-methyl-5-(propan-2-yl)phenoxy]acetic Acid |
19728-20-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M867213-100mg |
2-[2-methyl-5-(propan-2-yl)phenoxy]acetic Acid |
19728-20-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M867213-500mg |
2-[2-methyl-5-(propan-2-yl)phenoxy]acetic Acid |
19728-20-2 | 500mg |
$ 365.00 | 2022-06-03 | ||
| 1PlusChem | 1P002B6E-50mg |
Acetic acid, 2-[2-methyl-5-(1-methylethyl)phenoxy]- |
19728-20-2 | 95% | 50mg |
$137.00 | 2024-06-17 | |
| 1PlusChem | 1P002B6E-100mg |
Acetic acid, 2-[2-methyl-5-(1-methylethyl)phenoxy]- |
19728-20-2 | 95% | 100mg |
$176.00 | 2024-06-17 | |
| 1PlusChem | 1P002B6E-250mg |
Acetic acid, 2-[2-methyl-5-(1-methylethyl)phenoxy]- |
19728-20-2 | 95% | 250mg |
$222.00 | 2024-06-17 | |
| 1PlusChem | 1P002B6E-500mg |
Acetic acid, 2-[2-methyl-5-(1-methylethyl)phenoxy]- |
19728-20-2 | 95% | 500mg |
$317.00 | 2024-06-17 | |
| 1PlusChem | 1P002B6E-1g |
Acetic acid, 2-[2-methyl-5-(1-methylethyl)phenoxy]- |
19728-20-2 | 95% | 1g |
$389.00 | 2024-06-17 | |
| 1PlusChem | 1P002B6E-2.5g |
Acetic acid, 2-[2-methyl-5-(1-methylethyl)phenoxy]- |
19728-20-2 | 95% | 2.5g |
$729.00 | 2024-06-17 | |
| 1PlusChem | 1P002B6E-5g |
Acetic acid, 2-[2-methyl-5-(1-methylethyl)phenoxy]- |
19728-20-2 | 95% | 5g |
$1047.00 | 2024-06-17 |
2-2-methyl-5-(propan-2-yl)phenoxyacetic Acid Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-2-methyl-5-(propan-2-yl)phenoxyacetic Acid
Introduction to 2-2-methyl-5-(propan-2-yl)phenoxyacetic Acid (CAS No. 19728-20-2)
2-2-methyl-5-(propan-2-yl)phenoxyacetic acid, identified by its Chemical Abstracts Service (CAS) number 19728-20-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, exhibits a range of potential applications that span from medicinal chemistry to agrochemical research. The molecular structure of 2-2-methyl-5-(propan-2-yl)phenoxyacetic acid incorporates a phenolic moiety linked to an acetic acid derivative, which suggests its utility in the synthesis of biologically active molecules.
The pharmacological relevance of 2-2-methyl-5-(propan-2-yl)phenoxyacetic acid has been explored in several recent studies, where its derivatives have been investigated for their modulatory effects on various biological pathways. Research has indicated that this compound and its analogs may possess properties that are conducive to the development of novel therapeutic agents. Specifically, studies have focused on its potential role in inhibiting certain enzymatic pathways that are associated with inflammation and metabolic disorders. The presence of the methyl and propan-2-yl substituents in its structure contributes to its lipophilicity, which is a critical factor in drug bioavailability and membrane permeability.
In the context of modern drug discovery, the synthesis and characterization of 2-2-methyl-5-(propan-2-yl)phenoxyacetic acid have been facilitated by advanced chemical methodologies. Techniques such as solid-phase synthesis and continuous flow chemistry have enabled researchers to produce this compound with high purity and yield, making it more accessible for further investigation. Additionally, computational modeling has played a pivotal role in understanding its interactions with biological targets, providing insights into its mechanism of action.
One of the most compelling aspects of 2-2-methyl-5-(propan-2-yl)phenoxyacetic acid is its versatility in serving as a precursor for more complex molecules. Researchers have leveraged its structural features to design derivatives with enhanced pharmacological properties. For instance, modifications at the phenolic ring have been shown to modulate receptor binding affinity, while alterations at the acetic acid moiety can influence metabolic stability. These findings underscore the compound's significance as a building block in medicinal chemistry.
The agrochemical sector has also recognized the potential of 2-2-methyl-5-(propan-2-yl)phenoxyacetic acid, particularly in the development of novel plant growth regulators and pesticides. Its structural similarity to certain natural phytohormones suggests that it may interact with plant signaling pathways in a manner that promotes growth or protects against pathogens. Preliminary field trials have shown promising results, indicating that formulations containing this compound could offer effective solutions for agricultural challenges.
From an environmental perspective, the biodegradability and ecological impact of 2-2-methyl-5-(propan-2-yl)phenoxyacetic acid are important considerations. Studies have assessed its degradation products and their effects on non-target organisms, providing data to support its safe use in various applications. The compound's resistance to hydrolysis and oxidation under physiological conditions further enhances its stability, making it a reliable candidate for industrial and commercial purposes.
The future prospects of 2-2-methyl-5-(propan-2-yl)phenoxyacetic acid are promising, with ongoing research aimed at expanding its applications and optimizing its synthesis. Advances in green chemistry principles may lead to more sustainable production methods, reducing the environmental footprint associated with its manufacturing. Additionally, collaborations between academia and industry are expected to drive innovation, resulting in new derivatives with tailored properties for specific therapeutic or agricultural uses.
In conclusion, CAS No. 19728-20-2, corresponding to cas no19728 20 22, represents a compound of considerable interest due to its structural complexity and functional diversity. Its role in pharmaceutical research, agrochemical development, and environmental science highlights the importance of continued investigation into its properties and potential applications. As scientific understanding evolves, so too will the ways in which this compound contributes to advancements across multiple disciplines.
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